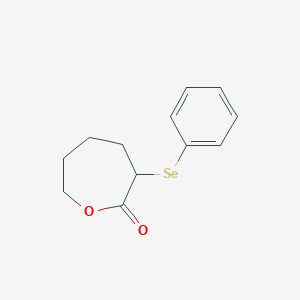

3-(Phenylselanyl)oxepan-2-one

Description

3-(Phenylselanyl)oxepan-2-one is a seven-membered lactone derivative featuring a phenylselanyl (-SePh) substituent at the 3-position of the oxepan-2-one ring. This compound belongs to the caprolactone family, which is widely studied for applications in polymer chemistry, catalysis, and biomedical engineering. The phenylselanyl group introduces unique electronic and steric properties due to selenium’s polarizability and redox activity.

Properties

CAS No. |

57205-08-0 |

|---|---|

Molecular Formula |

C12H14O2Se |

Molecular Weight |

269.21 g/mol |

IUPAC Name |

3-phenylselanyloxepan-2-one |

InChI |

InChI=1S/C12H14O2Se/c13-12-11(8-4-5-9-14-12)15-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |

InChI Key |

CMJRNLKGTTXBCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(=O)C(C1)[Se]C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylselanyl)oxepan-2-one typically involves the oxidative selenofunctionalization of allenes. This process can be achieved through metal-free oxidative selenofunctionalization reactions using organoselenium and 1-fluoropyridinium reagents . The reaction conditions often include the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylselanyl)oxepan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or other oxidized selenium species.

Reduction: Reduction reactions can convert the selenium moiety to selenides or other reduced forms.

Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.

Scientific Research Applications

3-(Phenylselanyl)oxepan-2-one has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

Biology: The compound’s biological activity makes it a candidate for studying selenium’s role in biological systems.

Industry: The compound can be used in the development of new materials with unique properties due to the presence of selenium.

Mechanism of Action

The mechanism of action of 3-(Phenylselanyl)oxepan-2-one involves its interaction with biological molecules through its selenium moiety. Selenium can participate in redox reactions, influencing various biochemical pathways. The compound may target specific enzymes or proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Isomerism

The position of substituents on the oxepan-2-one ring significantly influences chemical reactivity and polymer properties. For example:

- 3-((Prop-2-ynyl)oxepan-2-one) (6a) and 7-((Prop-2-ynyl)oxepan-2-one) (6b) are isomeric derivatives synthesized via Baeyer-Villiger oxidation. Their structural differences (substituent at C3 vs. C7) lead to distinct copolymerization behaviors with ε-caprolactone (ε-CL), affecting polymer crystallinity and degradation rates .

- In contrast, 3-(Phenylselanyl)oxepan-2-one replaces the propynyl group with a bulkier, electron-rich selanyl moiety. This substitution may hinder ring-opening polymerization (ROP) kinetics or alter copolymer thermal stability due to steric and electronic effects.

Substituent Type and Functional Impact

Propynyl vs. Phenylselanyl Groups

- Propynyl-substituted oxepan-2-ones (e.g., 6a/6b) are utilized in biodegradable copolymers. The terminal alkyne group enables click chemistry modifications, enhancing material functionality .

- This could enable applications in redox-responsive drug delivery systems or specialty polymers.

Caprolactone Acrylate

Data Table: Key Comparative Properties

Research Findings and Implications

Substituent Position : Isomeric lactones (C3 vs. C7 substitution) exhibit divergent copolymerization outcomes. For instance, ε-CL copolymers with C3-substituted propynyl lactones may form more linear architectures, whereas C7 isomers introduce kinks, reducing crystallinity .

Substituent Chemistry: The phenylselanyl group’s electron-withdrawing nature and steric bulk could slow ROP rates compared to propynyl or acrylate groups. Selenium’s redox activity might also enable novel degradation pathways in polymers.

Functional Versatility : Propynyl lactones are tailored for post-polymerization modifications (e.g., click chemistry), while phenylselanyl derivatives may prioritize niche applications like heavy-metal catalysis or antioxidant materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.